molecular formula C20H19NO2 B1302457 ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate CAS No. 3652-61-7

ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate

Cat. No.: B1302457
CAS No.: 3652-61-7
M. Wt: 305.4 g/mol
InChI Key: YHEGUULWFOVVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C20H19NO2 It belongs to the class of pyrrole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted pyrrole compounds with different functional groups.

Scientific Research Applications

Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the diphenyl groups, resulting in different chemical and biological properties.

    1,5-Diphenyl-1H-pyrrole-3-carboxylate: Similar structure but without the ethyl and methyl groups, affecting its reactivity and applications.

    2-Methyl-1H-pyrrole-3-carboxylate: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.

Uniqueness

Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate is unique due to the presence of both ethyl and diphenyl groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for research and industrial applications, distinguishing it from other pyrrole derivatives .

Properties

IUPAC Name

ethyl 2-methyl-1,5-diphenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-3-23-20(22)18-14-19(16-10-6-4-7-11-16)21(15(18)2)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEGUULWFOVVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372449
Record name Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-61-7
Record name Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.